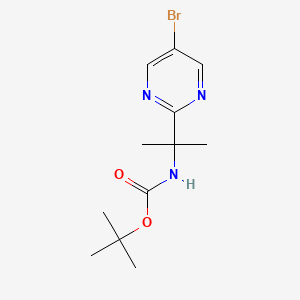
tert-Butyl (2-(5-bromopyrimidin-2-yl)propan-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (2-(5-bromopyrimidin-2-yl)propan-2-yl)carbamate is a chemical compound with the molecular formula C12H18BrN3O2 and a molecular weight of 316.19 g/mol . It is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Méthodes De Préparation
The synthesis of tert-Butyl (2-(5-bromopyrimidin-2-yl)propan-2-yl)carbamate typically involves the reaction of 5-bromopyrimidine with tert-butyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, usually at temperatures ranging from 2-8°C . Industrial production methods may involve bulk manufacturing and custom synthesis to ensure high purity and yield .
Analyse Des Réactions Chimiques
tert-Butyl (2-(5-bromopyrimidin-2-yl)propan-2-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Common reagents used in these reactions include strong bases, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
tert-Butyl (2-(5-bromopyrimidin-2-yl)propan-2-yl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials
Mécanisme D'action
The mechanism of action of tert-Butyl (2-(5-bromopyrimidin-2-yl)propan-2-yl)carbamate involves its interaction with specific molecular targets. The bromopyrimidine moiety can interact with enzymes and receptors, modulating their activity. The carbamate group may also play a role in stabilizing the compound and enhancing its binding affinity .
Comparaison Avec Des Composés Similaires
Similar compounds to tert-Butyl (2-(5-bromopyrimidin-2-yl)propan-2-yl)carbamate include:
tert-Butyl (2-bromopyrimidin-5-yl)carbamate: Shares a similar pyrimidine structure but differs in the position of the bromine atom.
tert-Butyl (5-bromopyrimidin-2-yl)methylcarbamate: Similar structure with a methyl group instead of a propan-2-yl group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the tert-butyl carbamate group, which can influence its reactivity and interactions.
Propriétés
IUPAC Name |
tert-butyl N-[2-(5-bromopyrimidin-2-yl)propan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrN3O2/c1-11(2,3)18-10(17)16-12(4,5)9-14-6-8(13)7-15-9/h6-7H,1-5H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNRDNGITIZZEMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)C1=NC=C(C=N1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
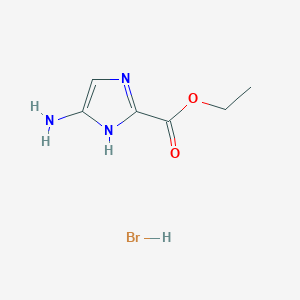
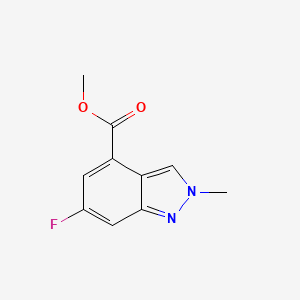
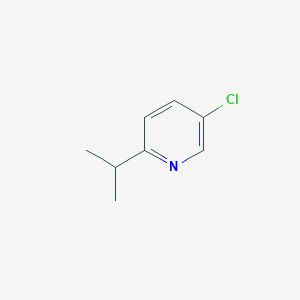

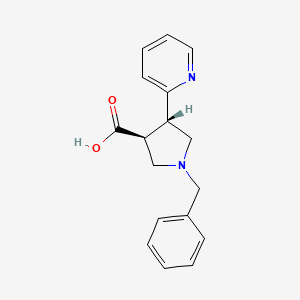
![5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carbonitrile](/img/structure/B15329225.png)


![3-[3,5-bis(5-formyl-2-methylphenyl)phenyl]-4-methylbenzaldehyde](/img/structure/B15329242.png)
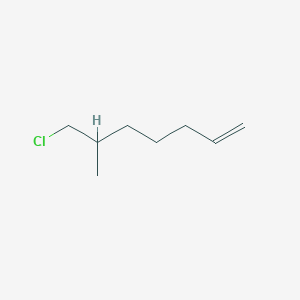
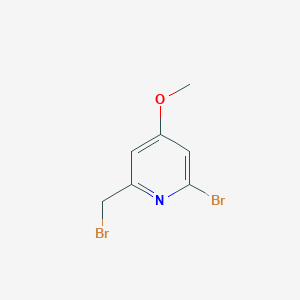
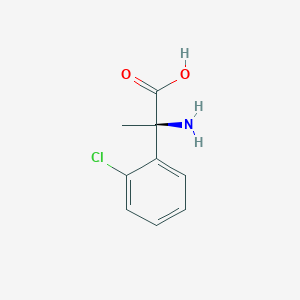
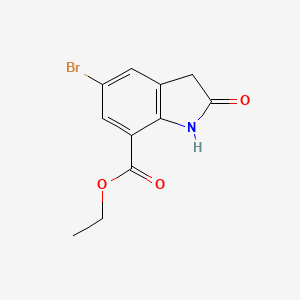
![Hexanoic acid, 6-[[(4-methoxyphenyl)diphenylmethyl]amino]-](/img/structure/B15329273.png)
